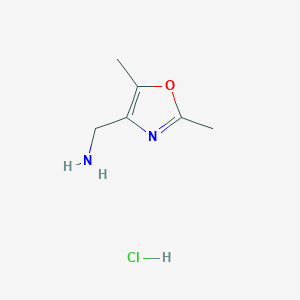![molecular formula C8H10N4 B11920355 {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a methyl group at the 7th position and a methanamine group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base to facilitate nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a core structure for the development of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.
Biological Studies: The compound is used in studying the biological pathways and mechanisms involving pyrrolopyrimidine derivatives.
Pharmaceuticals: It is a key intermediate in the synthesis of pharmaceutical agents with potential therapeutic benefits.
Chemical Biology: Researchers use this compound to design and synthesize probes for investigating cellular processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Tofacitinib: A well-known JAK inhibitor with a similar pyrrolopyrimidine core structure.
Tubercidin: Another pyrrolopyrimidine derivative with cytotoxic activity.
Toyocamycin: A naturally occurring nucleoside with a pyrrolopyrimidine structure.
Uniqueness
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain kinases makes it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(7-methylpyrrolo[2,3-d]pyrimidin-6-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-12-7(3-9)2-6-4-10-5-11-8(6)12/h2,4-5H,3,9H2,1H3 |
Clave InChI |
FVOBZMNNHJVYDR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=CN=CN=C21)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)

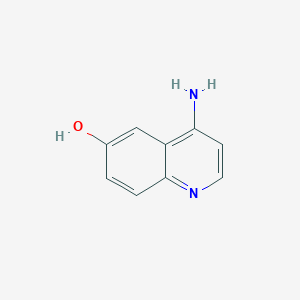
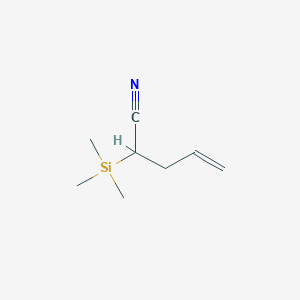


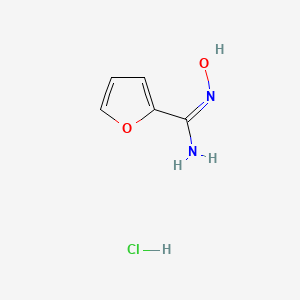
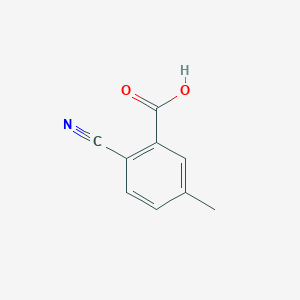

![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)
